molecular formula C7H7F B13835678 1-(Deuteriomethyl)-2-fluorobenzene

1-(Deuteriomethyl)-2-fluorobenzene

Cat. No.: B13835678
M. Wt: 111.13 g/mol
InChI Key: MMZYCBHLNZVROM-MICDWDOJSA-N
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Description

1-(Deuteriomethyl)-2-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of a deuterium atom (a stable isotope of hydrogen) attached to the methyl group, and a fluorine atom attached to the benzene ring. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications.

Preparation Methods

The synthesis of 1-(Deuteriomethyl)-2-fluorobenzene can be achieved through several methods:

    Direct Deuteration: This method involves the direct substitution of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction typically requires high temperatures and pressures to facilitate the exchange.

    Deuterated Reagents: Another approach involves the use of deuterated reagents in the synthesis of the compound. For example, starting with deuterated toluene and introducing a fluorine atom through electrophilic aromatic substitution can yield this compound.

    Industrial Production: Industrial production methods may involve the use of catalytic processes to achieve high yields and purity.

Chemical Reactions Analysis

1-(Deuteriomethyl)-2-fluorobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-(Deuteriomethyl)-2-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Deuteriomethyl)-2-fluorobenzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-(Deuteriomethyl)-2-fluorobenzene can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C7H7F

Molecular Weight

111.13 g/mol

IUPAC Name

1-(deuteriomethyl)-2-fluorobenzene

InChI

InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D

InChI Key

MMZYCBHLNZVROM-MICDWDOJSA-N

Isomeric SMILES

[2H]CC1=CC=CC=C1F

Canonical SMILES

CC1=CC=CC=C1F

Origin of Product

United States

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